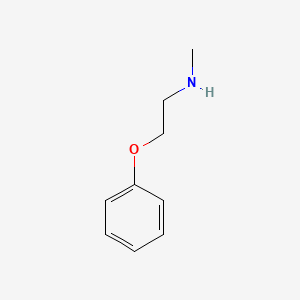

N-methyl-2-phenoxyethanamine

描述

Structural and Molecular Characterization of N-methyl-2-phenoxyethanamine

This compound is a chemical compound with the molecular formula C9H13NO. ontosight.ai Its structure is characterized by a phenoxy group attached to an ethylamine (B1201723) backbone, with a methyl group substitution on the nitrogen atom. ontosight.ai This arrangement of a flexible ethylamine chain, a secondary amine, and an aromatic phenoxy ring defines its chemical properties and potential interactions with biological systems.

The key structural features include a secondary amine, which can act as a hydrogen bond donor and acceptor, and an ether linkage connecting the phenyl ring to the ethylamine moiety. The presence of the aromatic ring and the nitrogen atom influences the molecule's polarity and basicity.

Below is a table summarizing the key molecular and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₃NO sigmaaldrich.comchemscene.com |

| Molecular Weight | 151.21 g/mol sigmaaldrich.comchemscene.com |

| IUPAC Name | This compound |

| CAS Number | 37421-04-8 ontosight.ai |

| Canonical SMILES | CNCCOC1=CC=CC=C1 cenmed.com |

| InChI Key | GUMBNOITRNRLCS-UHFFFAOYSA-N sigmaaldrich.com |

| Topological Polar Surface Area (TPSA) | 21.26 Ų chemscene.com |

| logP (octanol-water partition coefficient) | 1.2848 chemscene.com |

| Hydrogen Bond Donors | 1 chemscene.com |

| Hydrogen Bond Acceptors | 2 chemscene.com |

| Rotatable Bonds | 4 chemscene.com |

| Physical Form | Liquid sigmaaldrich.com |

Historical Context and Prior Research Trajectories in Phenoxyethylamine Derivatives

The study of this compound is situated within a broader history of research into phenoxyethylamine derivatives. This class of compounds has been a subject of interest in medicinal chemistry and pharmacology for many years.

Historically, research on phenoxyethylamine derivatives has been driven by their diverse biological activities. For instance, some derivatives have been investigated for their potential as antimicrobial agents. A comparative study on various phenoxyethylamine derivatives revealed that specific substitutions, such as a methylthio group, could significantly enhance their antimicrobial properties.

In the realm of drug discovery, phenoxyethylamine derivatives have been designed and synthesized to act as potent and selective antagonists for specific receptors, such as the human α1D adrenoceptor. nih.gov This line of research involves modifying the core phenoxyethylamine structure to optimize binding affinity and selectivity for a particular biological target. nih.gov For example, a series of these derivatives were synthesized to explore their potential as α1D-adrenoceptor antagonists, with a focus on modifying a 2-methylsulfonylbenzyl group to create novel compounds. nih.gov

Furthermore, more complex derivatives like N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (tesmilifene) have been investigated in clinical trials. ascopubs.org Tesmilifene (B1662668) was studied for its ability to augment the cytotoxicity of chemotherapy drugs in the treatment of metastatic breast cancer. ascopubs.orgaacrjournals.org While the exact mechanisms of action of many phenoxyethylamine derivatives are still under investigation, their potential to modulate biological pathways has been a consistent theme in the research. aacrjournals.orgontosight.ai

The synthesis of various phenoxyethylamine derivatives has also been a significant area of chemical research, with studies detailing the synthesis of enantiomers and diastereoisomers of related compounds. researchgate.net This foundational work on the synthesis and stereochemistry of phenoxyethylamine derivatives provides the chemical context for the more recent and focused investigations into this compound.

Rationale for Focused Academic Inquiry into this compound

The focused academic inquiry into this compound stems from its specific structural features and the broader pharmacological potential of the phenoxyethylamine class of compounds. The presence of a secondary amine and a phenoxy group makes it a valuable scaffold for chemical synthesis and a candidate for biological screening.

One of the primary drivers for research into this compound is its potential as a building block in the synthesis of more complex molecules with specific biological activities. Its structure is related to other biologically active compounds, suggesting that it could serve as a precursor or a fragment for the design of new therapeutic agents.

Moreover, the structural similarity of this compound to known neurotransmitters and other bioactive molecules suggests the potential for interaction with various biological targets. ontosight.ai Research into related compounds has indicated that the phenoxyethylamine motif can interact with neurotransmitter systems and enzymes. ontosight.ai For example, a structural analog, 1-methyl-2-phenoxyethylamine, has been noted to potentially modulate neurotransmission. This has led to the hypothesis that this compound may also exhibit interesting pharmacological effects, warranting further investigation.

The exploration of structure-activity relationships (SAR) within the phenoxyethylamine class provides another rationale for studying this compound. By systematically modifying the core structure and observing the effects on biological activity, researchers can gain insights into the key molecular features required for a desired pharmacological effect. The study of this compound contributes to this body of knowledge, helping to delineate the role of the N-methyl group in comparison to other substitutions on the amine or the phenyl ring. For instance, research on similar compounds has explored how different substituents on the phenoxy ring or the ethylamine chain influence their biological profiles.

Structure

3D Structure

属性

IUPAC Name |

N-methyl-2-phenoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMBNOITRNRLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190862 | |

| Record name | Ethylamine, N-methyl-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37421-04-8 | |

| Record name | N-Methyl-2-phenoxyethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37421-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, N-methyl-2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037421048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37421-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylamine, N-methyl-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(2-phenoxyethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for N Methyl 2 Phenoxyethanamine

Established Synthetic Routes for N-methyl-2-phenoxyethanamine

Traditional methods for the synthesis of this compound often involve multi-step sequences that utilize readily available starting materials and well-understood reaction mechanisms.

A plausible multi-step synthesis of this compound can be conceptualized starting from guaiacol (B22219) (2-methoxyphenol) and ethylene (B1197577) oxide. This route involves the initial formation of a 2-phenoxyethanol (B1175444) intermediate, followed by conversion to an alkyl halide and subsequent reaction with methylamine.

Step 1: Synthesis of 2-Phenoxyethanol from Phenol (B47542) and Ethylene Oxide

While a direct synthesis from guaiacol is not extensively documented, a well-established industrial process involves the reaction of phenol with ethylene oxide in a basic medium to produce 2-phenoxyethanol. wikipedia.orgjk-sci.com A similar approach could be adapted using guaiacol, although the presence of the methoxy (B1213986) group might influence the reaction conditions. The reaction of phenol with ethylene carbonate in the presence of alkali has also been reported as an alternative route.

Step 2: Conversion of 2-Phenoxyethanol to 2-Phenoxyethyl Chloride

The hydroxyl group of 2-phenoxyethanol can be converted to a good leaving group, such as a chloride, to facilitate subsequent nucleophilic substitution. A common reagent for this transformation is thionyl chloride (SOCl₂). organic-chemistry.org The reaction typically proceeds via an SN2 mechanism, leading to the formation of 2-phenoxyethyl chloride. google.com

Step 3: Reaction of 2-Phenoxyethyl Chloride with Methylamine

The final step involves the nucleophilic substitution of the chloride in 2-phenoxyethyl chloride with methylamine. epo.org This reaction leads to the formation of the desired this compound. It is important to control the reaction conditions to minimize the potential for over-alkylation, which can lead to the formation of the tertiary amine and quaternary ammonium (B1175870) salts.

A summary of this proposed synthetic pathway is presented in the table below.

| Step | Reactants | Reagents | Product |

| 1 | Phenol, Ethylene Oxide | Basic catalyst (e.g., NaOH) | 2-Phenoxyethanol |

| 2 | 2-Phenoxyethanol | Thionyl chloride (SOCl₂) | 2-Phenoxyethyl chloride |

| 3 | 2-Phenoxyethyl chloride, Methylamine | - | This compound |

Alternative and often more direct methods for the N-methylation of the precursor 2-phenoxyethanamine involve reductive amination and direct nucleophilic substitution.

Reductive Amination: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde (B43269). unibo.itrsc.orgnih.gov This reaction is a type of reductive amination where formaldehyde first reacts with the amine to form an iminium ion, which is then reduced by formic acid to yield the methylated amine. unibo.it A key advantage of this method is that it prevents the formation of quaternary ammonium salts. unibo.it The reaction is typically carried out in an aqueous solution near boiling point. unibo.it

The general mechanism involves:

Formation of an iminium ion from the reaction of the amine with formaldehyde.

Hydride transfer from formic acid to the iminium ion, leading to the methylated amine and carbon dioxide.

For the synthesis of this compound, 2-phenoxyethanamine would be treated with formaldehyde and formic acid. nih.gov

Nucleophilic Substitution

Direct N-alkylation of 2-phenoxyethanamine can also be achieved through nucleophilic substitution using a methylating agent such as a methyl halide (e.g., methyl iodide). epo.org This reaction is a classic SN2 process where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the methyl halide, displacing the halide ion. However, a significant drawback of this method is the difficulty in controlling the degree of alkylation, often leading to a mixture of the secondary amine, tertiary amine, and even the quaternary ammonium salt. researchgate.net

Advanced Synthetic Strategies and Novel Approaches

In recent years, there has been a growing emphasis on developing more efficient, selective, and environmentally friendly synthetic methods. These advanced strategies are also applicable to the synthesis of this compound.

Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste generation.

Catalytic N-Methylation

Transition-metal catalysts have been effectively employed for the N-methylation of amines using methanol (B129727) as a sustainable C1 source. thermofisher.comorganic-chemistry.org This approach, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" process, involves the in-situ oxidation of methanol to formaldehyde, which then undergoes reductive amination with the amine. google.com Various catalyst systems based on iridium, ruthenium, and other metals have been developed for this transformation. thermofisher.comgoogle.comgoogleapis.com These reactions often proceed with high yields and selectivities for the mono-methylated product.

Stereoselective Synthesis

The development of stereoselective methods for the synthesis of chiral amines is of great importance, particularly in the pharmaceutical industry. While specific examples for the stereoselective synthesis of this compound are not widely reported, general strategies for the asymmetric synthesis of chiral amines could be applied. These include the use of chiral catalysts for reductive amination or the kinetic resolution of racemic N-alkoxy amines. googleapis.com

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. google.com

Use of Greener Solvents and Reagents

One of the key principles of green chemistry is the use of safer solvents. Aqueous N-alkylation of amines using alkyl halides under microwave irradiation has been reported as a greener alternative to traditional methods that use volatile organic solvents. researchgate.netyoutube.com Deep eutectic solvents (DESs) have also emerged as sustainable and effective media for the alkylation of amines with allylic alcohols. chemicalbook.comgoogle.com Furthermore, the use of methanol as a methylating agent in catalytic reactions is considered a greener approach as it is a renewable resource and the only byproduct is water. thermofisher.comorganic-chemistry.org

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants in different phases, often an aqueous and an organic phase. uobasrah.edu.iq In the context of N-alkylation, PTC can enable the use of inorganic bases and less hazardous solvents, making the process more environmentally friendly. researchgate.netwisc.edu This technique can improve reaction rates and yields while simplifying the work-up procedure.

Purification and Characterization of this compound and its Derivatives

The final stage of any synthesis involves the purification of the desired product and its characterization to confirm its identity and purity.

Purification

Common methods for the purification of secondary amines like this compound include:

Distillation: Fractional distillation is a widely used technique to separate compounds with different boiling points. For amines, distillation is often performed under reduced pressure to prevent decomposition at high temperatures. unibo.it

Buffer Extraction: This method takes advantage of the basicity of amines. By adjusting the pH of an aqueous solution, amines can be selectively protonated and extracted into the aqueous phase, separating them from non-basic impurities. Subsequent basification of the aqueous layer allows for the recovery of the purified amine.

Chromatography: While often used for smaller scale purifications, column chromatography can be employed to separate the desired amine from byproducts and unreacted starting materials.

Characterization

A combination of spectroscopic techniques is typically used to characterize the structure and purity of this compound:

Chromatographic Techniques for High Purity Isolation

The purification of this compound to a high degree of purity is essential for accurate analytical characterization and pharmacological studies. Chromatographic methods are paramount in achieving this, allowing for the separation of the target compound from starting materials, reagents, and reaction byproducts.

Gas Chromatography (GC) is a principal technique for the analysis and purification of volatile and thermally stable compounds like this compound. For analytical purposes, a GC system coupled with a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD) offers high sensitivity and selectivity for nitrogen-containing compounds. The choice of column is critical; a non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5 MS), is often suitable for separating amines.

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the purification of this compound, particularly for larger scale preparations. Reversed-phase HPLC, using a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is commonly employed. The addition of a modifier such as trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution by protonating the amine. For preparative HPLC, the collected fractions containing the pure compound are typically subjected to a solvent removal process, such as rotary evaporation or lyophilization, to yield the final product.

Spectroscopic Methods for Structural Confirmation (e.g., NMR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenoxy ring would appear in the downfield region, typically between 6.8 and 7.4 ppm. The two methylene (B1212753) groups (-O-CH2- and -CH2-N-) of the ethanamine backbone would produce signals in the aliphatic region, likely between 2.5 and 4.5 ppm, with their specific chemical shifts influenced by the adjacent oxygen and nitrogen atoms. The N-methyl group (-N-CH3) would give rise to a characteristic singlet further upfield.

13C NMR: The carbon NMR spectrum would complement the 1H NMR data, showing distinct signals for each unique carbon atom. This would include signals for the aromatic carbons of the phenoxy group, the two methylene carbons of the ethyl chain, and the N-methyl carbon.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C9H13NO), the expected exact molecular weight is approximately 151.21 g/mol . scbt.comchemscene.com Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M+) at m/z 151. The fragmentation pattern would provide further structural information, with common fragmentation pathways for phenoxyethanamines involving cleavage of the C-O and C-C bonds of the ethyl chain.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying different parts of the this compound scaffold, researchers can identify key structural features responsible for its pharmacological effects, leading to the design of more potent and selective compounds. Phenylalkylamines are a well-studied class of compounds for which extensive SAR data has been generated. nih.govresearchgate.net

Modifications of the Phenoxy Moiety

The phenoxy group is a common motif in drug design and offers numerous positions for modification to probe interactions with biological targets. mdpi.com

Substitution Pattern: The position, number, and electronic nature of substituents on the aromatic ring can drastically alter activity. For instance, in a study on 2-phenoxybenzamides, replacing a 4-fluorophenoxy substituent with an unsubstituted phenoxy group markedly decreased the desired antiplasmodial activity. mdpi.com

Steric Effects: The size of the substituent on the phenoxy ring can also be a critical factor. Bulky groups may introduce steric hindrance that prevents the molecule from fitting into a receptor's binding pocket, while in other cases, they might promote favorable hydrophobic interactions.

Alterations to the Ethanamine Backbone

The two-carbon ethanamine linker between the phenoxy group and the nitrogen atom is another key site for modification.

Chain Length: The length of the alkyl chain can be extended or shortened. Studies on related phenoxyalkylamine derivatives have shown that modifying the length of the alkylene chain can be a significant factor in determining biological activity and selectivity. nih.gov For example, elongating the chain may allow the phenoxy moiety to access deeper binding pockets in a target protein.

Substitution on the Backbone: Introducing substituents, such as a methyl group, on the alpha or beta carbons of the ethyl chain can create chiral centers and restrict the molecule's conformational flexibility. This can lead to stereoselective interactions with biological targets, where one enantiomer is significantly more active than the other.

Substitution on the N-methyl Group

The substituent on the nitrogen atom is fundamental to the compound's properties, including its basicity and ability to form ionic bonds.

Alkyl Group Variation: The N-methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl, isopropyl) to explore the impact of size and lipophilicity in this region.

N-Dealkylation and N-Alkylation: Removing the methyl group to yield the primary amine (2-phenoxyethanamine) or adding larger, more complex groups can have profound effects. For example, in the broader class of phenethylamines, N-benzyl substitution has been shown to dramatically increase affinity for certain serotonin (B10506) receptors compared to simple N-alkylation. researchgate.net

Conversion to Tertiary Amines: The secondary amine can be converted to a tertiary amine by adding a second substituent. This modification eliminates the hydrogen bond donor capability of the amine nitrogen and increases steric bulk, which can significantly alter the compound's pharmacological profile.

Receptor Binding and Ligand-Target Interactions

Detailed in vitro binding assays and functional studies are essential to characterize the interaction of a compound with specific receptors. However, dedicated studies on this compound are not presently available in published literature.

Serotonin Receptor (e.g., 5-HT1A) Affinity and Selectivity

No specific research data detailing the binding affinity (such as Kᵢ or IC₅₀ values) or functional activity (agonist, antagonist, or modulatory effects) of this compound at the 5-HT1A receptor or other serotonin receptor subtypes have been identified. Structure-activity relationships of related phenethylamine (B48288) classes have been explored for 5-HT₂ receptors, but this data does not extend to this compound. nih.govnih.govnih.gov

Adrenoceptor (e.g., α1d-AR) Binding Profiles

There is no available data from radioligand binding assays or functional studies to define the binding profile of this compound at α1d-adrenoceptors or other adrenoceptor subtypes (α₁, α₂, β). While the pharmacology of various antagonists and clinical drugs at these receptors is well-documented, the profile for this compound has not been reported. nih.gov

Histamine (B1213489) Receptor Interactions (e.g., HIC, CYP 3A4 associated)

Investigations into the direct interaction of this compound with any of the four histamine receptor subtypes (H₁, H₂, H₃, H₄) have not been found in the existing scientific literature. While some complex derivatives with a phenoxy ethanamine core structure have been investigated for histamine antagonism, this cannot be extrapolated to the specific compound . nih.gov

Enzymatic Interactions and Modulatory Effects

The metabolic fate of a compound and its potential to interact with drug-metabolizing enzymes are critical aspects of its pharmacological profile.

Cytochrome P450 Enzyme System (e.g., CYP3A4, CYP2D6, CYP1A1) Interactions and Metabolism

Specific studies detailing the metabolism of this compound by the cytochrome P450 (CYP) enzyme system, or its potential to inhibit or induce these enzymes, are absent from the scientific literature. Research on structurally related but distinct molecules, such as N-methyl,N-propargyl-2-phenylethylamine, has shown metabolism by CYP2B6, CYP2C19, and CYP2D6, with no observed interactions with CYP1A2 or CYP3A4. nih.govnih.gov However, due to structural differences—notably the presence of a phenoxy group instead of a phenyl group and the absence of a propargyl group—these findings cannot be directly applied to this compound. Without specific experimental data, its metabolic pathway and potential for drug-drug interactions via the CYP system remain unknown.

Based on a comprehensive search of available scientific literature, there is no specific research data corresponding to the pharmacological and biochemical investigations of this compound for the topics outlined in the user's request.

The requested article structure is as follows:

Pharmacological and Biochemical Investigations of N Methyl 2 Phenoxyethanamine

Cellular and Molecular Mechanisms of Action

Impact on Cellular Homeostasis and Stress Responses

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on N-methyl-2-phenoxyethanamine that adheres to the provided outline, as the primary research for these specific biological activities has not been published in the accessible scientific literature.

Preclinical Efficacy and Therapeutic Potential of N Methyl 2 Phenoxyethanamine and Analogues

Anticancer Research Applications

Tesmilifene (B1662668) has been investigated for its ability to act both directly on cancer cells and as a chemosensitizing agent to enhance the efficacy of conventional cytotoxic drugs.

The direct cytotoxic effects of tesmilifene have been evaluated against various cancer cell lines, with a notable focus on breast cancer. In studies using the MCF-7 human breast cancer cell line, tesmilifene demonstrated modest effects on cells grown in a standard monolayer culture. However, its activity was significantly more pronounced when these cells were cultured as non-adherent tumorspheres, which are enriched with cancer stem-like cells. At a concentration of 5 µmol/L, tesmilifene treatment reduced tumorsphere formation by nearly 80%. nih.gov This suggests a selective action against cell populations with stem-like characteristics.

While extensively studied in breast cancer models, specific data on the direct cytotoxicity of tesmilifene against lung cancer cell lines is not as thoroughly characterized in the reviewed literature. Research has more frequently focused on its role as a potentiator of other chemotherapeutic agents in various cancer types. nih.gov

| Culture Condition | Treatment | Observed Effect | Reference |

|---|---|---|---|

| Monolayer (Adherent) | Tesmilifene (5 µmol/L) | Modest effect on cell viability | nih.gov |

| Tumorspheres (Non-adherent) | Tesmilifene (5 µmol/L) | 79.5% reduction in tumorsphere formation | nih.gov |

A significant finding in the preclinical evaluation of tesmilifene is its preferential targeting of breast tumor-initiating cells (TICs), also known as cancer stem cells. nih.govdrugbank.com These cells are characterized by specific surface markers, such as being CD44-positive and CD24-negative or low (CD44+/CD24-/low), and are believed to be responsible for tumor recurrence and metastasis.

In contrast to conventional chemotherapeutic agents like doxorubicin (B1662922), which kills both TIC and non-TIC populations equally, tesmilifene was shown to selectively induce apoptosis in the CD44+/CD24-/low breast cancer cell population. nih.govdrugbank.com This preferential action was observed at physiologically attainable concentrations and required continuous exposure to the drug. drugbank.com This selective cytotoxicity against the TIC population provides a potential explanation for improved survival outcomes observed in some clinical trials that were not accompanied by a corresponding difference in objective tumor response rates. nih.govdrugbank.com

| Cell Population | Treatment | Key Finding | Reference |

|---|---|---|---|

| CD44+/CD24-/low (TICs) | Tesmilifene | Preferentially induced apoptosis (nearly 2-fold increase) | nih.govdrugbank.com |

| CD44-/CD24+ (Non-TICs) | Tesmilifene | Did not increase apoptosis above background levels | nih.gov |

| CD44+/CD24-/low and CD44-/CD24+ | Doxorubicin | Killed both cell populations equally well | nih.govdrugbank.com |

A primary focus of tesmilifene research has been its role as a chemopotentiator, enhancing the cytotoxic effects of various antineoplastic drugs, particularly in multidrug-resistant (MDR) cancers. nih.gov

Doxorubicin: Tesmilifene has been shown to potentiate the effects of doxorubicin, an anthracycline antibiotic. In preclinical models, the combination of tesmilifene and doxorubicin led to a greater reduction in the viability of tumorigenic cells than either agent alone. nih.govdrugbank.com This potentiation was the basis for several clinical trials in advanced breast cancer. nih.govclinicaltrialsarena.com

Paclitaxel (B517696) and Docetaxel: Tesmilifene enhances the cytotoxicity of taxanes, including paclitaxel and docetaxel, against MDR cell lines. nih.gov

Vinblastine: Early in vitro studies linked the ability of tesmilifene to enhance vinblastine's cytotoxicity to the inhibition of the P-glycoprotein (P-gp) pump. nih.gov

Cyclophosphamide (B585): Tesmilifene has been evaluated in combination with cyclophosphamide and epirubicin (B1671505) in a clinical trial setting. clinicaltrialsarena.com Preclinical data also indicates a potential metabolic interaction, where tesmilifene may increase the metabolism of cyclophosphamide. drugbank.com

| Antineoplastic Agent | Observed Potentiating Effect | Cancer Model | Reference |

|---|---|---|---|

| Doxorubicin | Cooperated to eradicate tumorigenic cells | Her2/Neu+ mammary tumor cells | nih.govdrugbank.com |

| Paclitaxel / Docetaxel | Enhanced cytotoxicity by up to 50% | MDR breast and head/neck carcinoma cell lines | nih.gov |

| Vinblastine | Enhanced cytotoxicity | MDR cancer cell lines | nih.gov |

| Cyclophosphamide | Used in combination regimens | Clinical trial context | clinicaltrialsarena.com |

Several mechanisms have been proposed to explain the chemosensitizing effects of tesmilifene, primarily revolving around its ability to counteract multidrug resistance.

P-glycoprotein (P-gp) Pump Modulation: One of the most studied mechanisms is the interaction of tesmilifene with P-glycoprotein (ABCB1), an efflux pump that expels chemotherapy drugs from cancer cells, conferring resistance. nih.govnih.gov Research indicates tesmilifene increases the intracellular accumulation of P-gp substrates like vincristine. nih.gov Multiple hypotheses exist for this interaction:

Direct Inhibition: Tesmilifene may act as a competitive inhibitor of the P-gp pump. nih.gov

ATP Depletion: An alternative model suggests tesmilifene may be an activating P-gp substrate. This forces the pump into overdrive, leading to massive consumption of cellular ATP. The resulting energy depletion makes the MDR cell vulnerable to apoptosis. nih.govdrugbank.com

Phospholipid Modulation: Tesmilifene has been shown to stimulate the synthesis and surface exposure of phosphatidylserine (B164497) (PS). Increased PS on the outer cell membrane has been associated with inhibition of the P-gp pump.

Cytochrome P450 (CYP3A4) Modulation: Tesmilifene interacts with microsomal cytochrome P450 enzymes, which are involved in metabolizing many antineoplastic agents. nih.govwikipedia.org It binds to several isozymes, including CYP3A4. It is postulated that in tumor cells, tesmilifene inhibits CYP3A4-mediated metabolism of chemotherapy drugs. nih.gov This inhibition would increase the intracellular concentration and prolong the activity of co-administered drugs that are substrates for this enzyme. nih.gov

Neuropharmacological and Central Nervous System Applications

Based on the reviewed scientific literature, preclinical studies evaluating the potential anxiolytic effects of N-methyl-2-phenoxyethanamine or its analogue tesmilifene in established animal models of anxiety (e.g., elevated plus-maze, defensive burying) are not available. While tesmilifene has been studied for its effects on the central nervous system, this research has focused on its ability to increase the permeability of the blood-brain barrier rather than on anxiolytic activity. nih.gov

Antidepressant and Antiparkinsonian Activities

Analogues of this compound have been investigated for their potential therapeutic applications in neurological and psychiatric disorders, with several studies demonstrating notable antidepressant and antiparkinsonian effects in preclinical models.

Research into β-substituted phenylethylamine molecules has identified compounds with significant antidepressant-like activity. One such molecule, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol, demonstrated dose-dependent inhibition of immobility time in mouse models of depression, such as the forced swim test and tail-suspension test. nih.gov Its efficacy was comparable to the established antidepressant venlafaxine. nih.gov Neurochemical analysis revealed that this compound modulates brain neurotransmitter levels, increasing norepinephrine (B1679862) at lower doses, and norepinephrine, serotonin (B10506), and dopamine (B1211576) at higher doses. nih.gov This suggests a mechanism of action related to the modulation of monoaminergic systems, which are known to play a crucial role in the pathophysiology of depression. nih.gov

Similarly, derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) have been synthesized and screened as potential antidepressant agents. nih.gov In vivo and in vitro tests showed that certain compounds in this series possess biological activity comparable to the antidepressant drug viloxazine (B1201356). nih.gov Their evaluation included the reserpine (B192253) interaction test in mice and the inhibition of biogenic amine reuptake in brain synaptosomal fractions. nih.gov

In the context of Parkinson's disease, research has focused on developing compounds that can provide both symptomatic relief and neuroprotection. Analogues of the D2/D3 agonist D-264 have shown high in vivo activity in animal models of Parkinson's disease, including reserpinized and 6-hydroxydopamine (6-OHDA)-induced unilaterally lesioned rats. nih.gov These compounds produced potent and long-lasting rotational activity, a standard measure of antiparkinsonian efficacy in these models. nih.gov Furthermore, some of these lead compounds exhibited significant free radical scavenging activity, suggesting a potential neuroprotective mechanism. nih.gov The blockade of N-methyl-D-aspartate (NMDA) receptors is another therapeutic strategy, as these antagonists can reverse akinesia and rigidity and protect dopaminergic neurons in preclinical models. elsevierpure.com The enzyme phenylethanolamine N-methyltransferase, which can produce N-methylated compounds, has been hypothesized to play a role in the pathogenesis of Parkinson's disease through the formation of potentially toxic N-methylated β-carbolinium cations. nih.gov

Table 1: Preclinical Antidepressant and Antiparkinsonian Activities of Analogues| Compound/Analogue Class | Activity | Key Findings | Reference |

|---|---|---|---|

| 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol | Antidepressant | Dose-dependently inhibited immobility in forced swim and tail-suspension tests; increased brain levels of norepinephrine, serotonin, and dopamine. | nih.gov |

| 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives | Antidepressant | Showed biological activity comparable to viloxazine in reserpine interaction and amine reuptake inhibition tests. | nih.gov |

| (-)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264) Analogues | Antiparkinsonian | Produced potent, dose-dependent rotational activity in 6-OHDA lesioned rats; exhibited free radical scavenging properties. | nih.gov |

Neuroprotection and Cognitive Function Modulation

The neuroprotective potential of this compound analogues has been explored, particularly in models of neurodegenerative diseases like Alzheimer's. These studies highlight the ability of specific compounds to counteract pathological processes such as amyloid-β (Aβ)-induced oxidative stress and neuroinflammation.

One compound, N-adamantyl-4-methylthiazol-2-amine, has demonstrated neuroprotective effects against Aβ-induced oxidative damage in the mouse hippocampus. nih.gov It was found to significantly reduce the production of pro-inflammatory cytokines (TNF-α, IL-1β), markers of oxidative stress (malondialdehyde, protein oxidation), and reactive oxygen species. nih.gov The mechanism appears to involve the upregulation of the Nrf2/HO-1 pathway, which plays a critical role in maintaining cellular redox balance. nih.gov

Another analogue, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), derived from the medicinal plant Sideroxylon obtusifolium, has shown significant neuroprotective effects in an Aβ-injected mouse model of Alzheimer's disease. mdpi.com Treatment with NMP for three weeks markedly reduced the expression of beta-secretase 1 (BACE-1) and Aβ deposition. It also attenuated the activation of microglia and astrocytes, and decreased downstream inflammatory mediators like pNF-ĸB, TNF-α, and IL-1β. mdpi.com Furthermore, NMP mitigated oxidative stress by activating the NRF2/HO-1 pathway and improved synaptic integrity, leading to enhancements in cognitive and behavioral deficits as measured by the Morris water maze and Y-maze tests. mdpi.com

The modulation of cognitive functions such as learning, memory, and attention is a key aspect of neuropharmacology. mdpi.com Neurotransmitters like norepinephrine are crucial for these processes within the prefrontal cortex. mdpi.com While direct studies on this compound are limited, the actions of its analogues on pathways involved in neuroinflammation and oxidative stress are highly relevant to preserving cognitive function in the face of neurodegenerative insults. mdpi.com

Table 2: Neuroprotective Effects of Analogues in Preclinical Models| Compound | Model | Key Neuroprotective Mechanisms | Reference |

|---|---|---|---|

| N-adamantyl-4-methylthiazol-2-amine | Amyloid β-treated mice (hippocampus) | Attenuated Aβ-induced TNF-α and IL-1β; decreased oxidative stress markers; upregulated Nrf2 and HO-1 expression. | nih.gov |

| N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) | Aβ₁₋₄₂-injected mouse model of Alzheimer's | Decreased BACE-1 and Aβ levels; attenuated reactive gliosis and neuroinflammation (pNF-ĸB, TNF-α, IL-1β); activated NRF2/HO-1 pathway; improved synaptic and cognitive function. | mdpi.com |

Anti-Inflammatory Properties

Several analogues of this compound have been identified as possessing significant anti-inflammatory properties. These compounds act through various mechanisms, including the inhibition of key inflammatory enzymes and mediators.

The compound N-methyl-(2S,4R)-trans-4-hydroxy-l-proline (NMP), isolated from Sideroxylon obtusifolium, has demonstrated potent anti-inflammatory activity in multiple murine models. nih.gov In the formalin test, NMP treatment reduced the inflammatory pain response, particularly in the second phase. nih.gov It also caused a significant decrease in paw edema in the carrageenan-induced edema model. nih.gov Histological and immunohistochemical analyses revealed that NMP reversed the infiltration of polymorphonuclear (PMN) cells and significantly decreased the immunoreactivity of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-alpha), cyclooxygenase-2 (COX-2), and nuclear factor-kappa B (NF-kB). nih.gov These findings indicate that the anti-inflammatory action of NMP is related to its ability to inhibit TNF-alpha and key inflammatory enzymes. nih.gov

Other synthetic analogues have been evaluated for their ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are critical in the inflammatory cascade. A pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, showed inhibitory activity against COX-1, COX-2, and 5-LOX in vitro. mdpi.com The compound exhibited greater inhibitory effects on COX-2 compared to COX-1, suggesting a potential for a more favorable side-effect profile, as selective COX-2 inhibition can manage inflammation while potentially reducing the gastrointestinal issues associated with non-selective NSAIDs. mdpi.com In vivo studies using a carrageenan-induced edema model confirmed its anti-inflammatory effects. mdpi.com The anti-inflammatory properties of phytochemicals often involve the modulation of signaling pathways like the TLR4/NF-κB pathway, which is a central regulator of inflammation. nih.gov

Table 3: Anti-Inflammatory Activity of Analogues| Compound | Model/Assay | Mechanism of Action/Key Findings | Reference |

|---|---|---|---|

| N-methyl-(2S,4R)-trans-4-hydroxy-l-proline (NMP) | Formalin test, carrageenan-induced edema and peritonitis in mice | Decreased inflammatory pain and edema; reduced PMN cell infiltration; inhibited iNOS, TNF-alpha, COX-2, and NF-kB. | nih.gov |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | In vitro COX-1, COX-2, 5-LOX inhibition assays; in vivo carrageenan model | Inhibited COX-1, COX-2, and 5-LOX enzymes, with greater inhibition of COX-2 over COX-1; demonstrated in vivo anti-inflammatory effects. | mdpi.com |

Antitubercular Activity

A class of compounds structurally related to this compound, the phenoxy alkyl benzimidazoles (PABs), has demonstrated significant promise as antitubercular agents. These compounds exhibit potent activity against Mycobacterium tuberculosis, including intracellular bacteria, with low cytotoxicity against eukaryotic cells. nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the antitubercular potency of the PAB series. These studies revealed that certain structural features are critical for activity. For instance, the length of the alkyl linker between the phenoxy and benzimidazole (B57391) moieties was found to be crucial; reducing the linker length from four carbons to three or two was detrimental to the activity. nih.gov The substitution pattern on the benzimidazole core also influences potency, with the addition of a methyl group at the 6-position of the benzimidazole core retaining good potency. nih.gov

Efforts to identify the molecular target of the PABs led to the isolation of resistant mutants, which harbored mutations in the qcrB gene. nih.gov QcrB is a component of the cytochrome bc1 oxidase complex, which is part of the electron transport chain. nih.gov This finding suggests that the PAB series of compounds likely exerts its antitubercular effect by targeting this essential respiratory enzyme. nih.gov This mechanism of action provides a valuable foundation for the strategic design of new compounds and combination therapies to combat M. tuberculosis infection. nih.gov

Table 4: Antitubercular Activity of Phenoxy Alkyl Benzimidazole (PAB) Analogues| Analogue Class | Activity | Key Findings | Reference |

|---|---|---|---|

| Phenoxy alkyl benzimidazoles (PABs) | Antitubercular (against M. tuberculosis) | Potent activity with MICs in the low nanomolar range; active against intracellular bacteria; low cytotoxicity. | nih.gov |

| SAR Modifications | Structure-Activity Relationship | Linker length is critical (4 carbons optimal); substitution on the benzimidazole core affects potency. | researchgate.net |

| Mechanism of Action | Target Identification | Resistant mutants show mutations in qcrB, a component of the cytochrome bc1 oxidase in the electron transport chain. | nih.gov |

Other Emerging Biological Activities

Beyond their effects on the central nervous system and infectious diseases, analogues of this compound have demonstrated a range of other biological activities, indicating a broad therapeutic potential.

One notable analogue, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), has been investigated for its interaction with the blood-brain barrier and its potential in oncology. Studies in rats have shown that DPPE can induce a dose-dependent increase in the permeability of the blood-brain barrier to albumin. nih.govresearchgate.net This effect suggests a role for intracellular histamine (B1213489), which DPPE antagonizes, in regulating cerebrovascular permeability. nih.govresearchgate.net In the field of oncology, DPPE is being explored as a chemopotentiating and cytoprotective agent. nih.gov It is proposed that DPPE enhances the efficacy of antineoplastic drugs, in part, by inhibiting cytochrome P450 isozymes like CYP3A4, which are involved in the metabolism of many chemotherapy agents. nih.gov

Other research has uncovered potential applications in treating Alzheimer's disease and pulmonary hypertension. N-methylated derivatives of norbelladine (B1215549), which share structural similarities, have been shown to inhibit butyrylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease. mdpi.com In a different therapeutic area, a series of N-(phenylmethyl)-benzoxazol-2-thiones were designed as antagonists of the macrophage migration inhibitory factor (MIF). nih.gov MIF is a key mediator in inflammatory diseases, and one of the synthesized compounds demonstrated efficacy in an experimental rat model of pulmonary hypertension. nih.gov Benzothiazole derivatives, a broad class that includes some analogues, are known to exhibit a wide spectrum of biological properties, including anticancer, antimicrobial, and anticonvulsant activities. researchgate.net

Table 5: Diverse Biological Activities of Analogues| Compound/Analogue Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE) | Blood-Brain Barrier Modulation | Induced a dose-dependent increase in cerebrovascular permeability to albumin in rats. | nih.govresearchgate.net |

| N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE) | Chemopotentiation | Inhibits CYP3A4, potentially enhancing the cytotoxicity of antineoplastic drugs. Currently in clinical trials for cancer. | nih.gov |

| N-methyl derivatives of norbelladine | Cholinesterase Inhibition | Enhanced inhibition of butyrylcholinesterase, a target in Alzheimer's disease research. | mdpi.com |

| N-(phenylmethyl)-benzoxazol-2-thiones | MIF Antagonism | Showed efficacy in a rat model of pulmonary hypertension by targeting the macrophage migration inhibitory factor. | nih.gov |

Structure Activity Relationship Sar Studies of N Methyl 2 Phenoxyethanamine and Its Analogues

Impact of Substituent Modifications on Pharmacological Activity

The pharmacological profile of N-methyl-2-phenoxyethanamine can be significantly altered by introducing various substituents at different positions on the molecule. Modifications typically target the phenoxy moiety and the amine group to probe their roles in receptor binding and activation.

The benzene (B151609) ring of the phenoxy group is a prime target for substitution to modulate the electronic and lipophilic character of the molecule. The nature and position of these substituents can profoundly affect how the ligand interacts with its biological target. For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., Cl) or trifluoromethyl (CF3), can alter the charge distribution across the aromatic ring, potentially influencing electrostatic interactions within the receptor's binding pocket. mdpi.commdpi.com Studies on related aromatic compounds have shown that such modifications can significantly impact biological activity; in one case, adding a trifluoromethyl group boosted activity more than 30-fold compared to the unsubstituted analogue. mdpi.com

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is another critical parameter influenced by substitution. Altering the lipophilicity can affect a molecule's ability to cross cell membranes, including the blood-brain barrier, and can influence its binding affinity for the target receptor. The position of the substituent is also crucial; studies on substituted ketamine esters revealed that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com The effects of various substituents on these properties are often quantified and analyzed to build a comprehensive SAR profile. nih.gov

Table 1: Effect of Phenoxy Ring Substituents on Molecular Properties and Activity This table is illustrative, based on general principles of medicinal chemistry and findings from related compound series.

| Substituent (Position) | Electronic Effect | Lipophilicity (LogP) Change | General Impact on Activity |

|---|---|---|---|

| 4-Methyl (-CH₃) | Electron-donating | Increase | Variable, often slight increase or decrease |

| 4-Methoxy (-OCH₃) | Electron-donating | Minor Increase | Potency may decrease due to steric hindrance nih.gov |

| 4-Chloro (-Cl) | Electron-withdrawing | Significant Increase | Often increases potency mdpi.com |

| 4-Trifluoromethyl (-CF₃) | Strongly Electron-withdrawing | Major Increase | Can significantly boost potency mdpi.com |

The amine group of this compound is a key functional group, often involved in forming crucial ionic or hydrogen bonds with the receptor. Modification of this group, through methylation or the introduction of larger alkyl chains, is a common strategy to probe its role in ligand binding and functional activity.

Early studies on related phenethylamines indicated that simple N-alkylation with small groups like methyl or ethyl often led to a significant decrease in activity. nih.gov However, the specific N-methyl group in this compound is a defining feature. Further increasing the size of the alkyl group or introducing more complex substituents can have varied effects. For example, it has been surprisingly discovered in other phenethylamine (B48288) series that N-benzyl substitution can dramatically improve both binding affinity and functional activity. nih.gov This suggests that the receptor may have a specific hydrophobic pocket that can accommodate larger groups, leading to enhanced binding. A parallel synthesis protocol allows for the systematic creation of various secondary amines from a primary amine, facilitating the exploration of a wide range of N-alkyl substituents to optimize activity. nih.gov

Table 2: Influence of N-Alkylation on Pharmacological Activity of Phenoxyethanamines This table presents a generalized trend based on findings from analogous amine compounds.

| N-Substituent | Relative Size | Expected Impact on Potency | Rationale |

|---|---|---|---|

| Hydrogen (-H) | Smallest | Baseline | Primary amine, different binding profile |

| Methyl (-CH₃) | Small | Defines the parent compound's activity | Optimal for certain receptor interactions |

| Ethyl (-CH₂CH₃) | Medium | Often decreased | May introduce unfavorable steric interactions nih.gov |

| Propyl (-CH₂CH₂CH₃) | Medium | Often decreased | Increased steric bulk may hinder binding nih.gov |

Ligand-Receptor Interaction Modeling and Computational Chemistry

To gain a deeper, three-dimensional understanding of the SAR, computational chemistry techniques are employed. These methods model the interaction between the ligand (this compound or its analogues) and its target receptor at an atomic level, helping to rationalize observed SAR data and guide the design of new compounds. mdpi.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com This technique involves placing the ligand into the receptor's binding site in various conformations and scoring each pose based on its binding energy. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net For analogues of this compound, docking studies can explain why certain substitutions increase affinity while others decrease it. For example, a simulation might show that a substituent on the phenoxy ring fits perfectly into a hydrophobic pocket, while a larger group causes a steric clash, rationalizing the observed activity data. researchgate.net

When the experimental 3D structure of a target receptor is not available, a technique called homology modeling can be used. dntb.gov.ua This method constructs a model of the target protein's structure based on the known structure of a related (homologous) protein that serves as a template. nih.govnih.gov Once a reliable homology model of the receptor is built, it can be used for molecular docking studies with this compound and its analogues. unc.edu This combined approach allows researchers to validate the homology model and understand the structural basis of ligand binding, which is invaluable for structure-based drug design. nih.gov

Design Principles for Enhanced Selectivity and Potency

The insights gained from SAR studies and computational modeling converge into a set of design principles for creating new analogues with improved pharmacological profiles. The goal is often to enhance potency (the amount of substance needed to produce an effect) and selectivity (the degree to which a substance acts on a given site relative to other sites).

Key design principles derived from SAR studies of this compound analogues include:

Targeted Aromatic Substitution : Based on SAR data, specific positions on the phenoxy ring can be identified where electron-withdrawing or lipophilic groups can be added to enhance binding affinity. mdpi.commdpi.com

Amine Moiety Optimization : While simple alkylation may be detrimental, the strategic addition of specific, larger N-substituents could exploit additional binding pockets to increase potency. nih.gov

Conformational Constraint : Introducing rigidity into the molecule, for example by incorporating ring structures, can lock it into a more active conformation, reducing the entropic penalty of binding and thus increasing affinity.

Exploiting Key Interactions : Computational models can identify specific amino acid residues in the receptor that are crucial for binding. nih.gov New analogues can be designed to form stronger or additional interactions (e.g., hydrogen bonds) with these key residues to enhance potency and selectivity. frontiersin.org

By systematically applying these principles, medicinal chemists can rationally design and synthesize novel compounds based on the this compound scaffold with a higher probability of achieving the desired therapeutic properties. nih.gov

Metabolic and Biotransformation Pathways of N Methyl 2 Phenoxyethanamine

In Vitro and In Vivo Metabolic Fate

There is currently no available scientific literature that has investigated the in vitro or in vivo metabolic fate of N-methyl-2-phenoxyethanamine. While studies on structurally related compounds exist, providing general insights into potential metabolic reactions of similar chemical classes, no direct research on this compound has been published.

The specific Cytochrome P450 (CYP) enzymes involved in the metabolism of this compound have not been identified. Research on other N-methylated compounds and phenoxy derivatives suggests that CYP enzymes are likely involved in processes such as N-demethylation and hydroxylation. However, without direct experimental evidence, the specific isozymes (e.g., CYP2D6, CYP3A4) that may act on this compound remain unknown.

There are no published studies that have identified the primary metabolites or their subsequent conjugates for this compound. Metabolic pathways for similar compounds often involve Phase I reactions (oxidation, hydrolysis) followed by Phase II conjugation (e.g., glucuronidation, sulfation) to increase water solubility and facilitate excretion. However, the specific chemical structures of any metabolites of this compound have not been determined.

Excretion and Elimination Pathways

Information regarding the excretion and elimination pathways of this compound is not available in the scientific literature. The routes of excretion (e.g., renal, fecal) and the elimination half-life of this compound have not been studied.

Pharmacokinetic and Pharmacodynamic Correlations

There is no available data establishing a correlation between the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and the pharmacodynamic effects of this compound. Such studies are essential for understanding the relationship between the concentration of a compound in the body over time and its physiological effects, but this information has not been reported for this compound.

Toxicological Assessments and Safety Profile Research

In Vitro Cytotoxicity and Apoptosis Induction Studies

Following a thorough review of scientific databases and literature, no specific studies were identified that investigated the in vitro cytotoxicity or the apoptosis-inducing potential of N-methyl-2-phenoxyethanamine on any cell lines. Research on related compounds with a phenoxyethanamine backbone has explored cytotoxic and apoptotic effects in various contexts; however, these findings cannot be directly extrapolated to this compound.

In Vivo Toxicological Evaluation

There is a lack of available data from in vivo studies determining the acute or chronic toxicity of this compound. Standardized toxicological assessments, such as LD50 (median lethal dose) determinations or long-term exposure studies in animal models, have not been published for this specific chemical compound.

No research has been published detailing the potential organ-specific toxicity of this compound. Consequently, there is no scientific information regarding its potential to cause damage to the liver (hepatotoxicity), kidneys (nephrotoxicity), or the nervous system (neurotoxicity).

Genotoxicity and Mutagenicity Screening

A review of the scientific literature indicates that this compound has not been evaluated for its genotoxic or mutagenic potential. Standard screening assays, such as the Ames test or chromosomal aberration tests, have not been reported for this compound.

Developmental and Reproductive Toxicity

There are no available studies on the developmental and reproductive toxicity of this compound. The potential for this compound to interfere with embryonic development, fertility, or reproductive health has not been assessed in any animal models.

Mechanisms of Adverse Effects

Due to the absence of studies identifying any adverse effects of this compound, the mechanisms through which it might exert toxicity remain entirely unknown. Elucidation of such mechanisms is contingent on initial studies demonstrating and characterizing its toxicological properties.

Advanced Analytical Methodologies for N Methyl 2 Phenoxyethanamine Research

Chromatographic Techniques for Quantitative Analysis

Chromatography is fundamental to the separation and quantification of N-methyl-2-phenoxyethanamine from complex mixtures. longdom.org The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis of amine compounds. researchgate.netresearchgate.net For a compound like this compound, which lacks a strong native chromophore for UV detection, pre-column derivatization is often employed. researchgate.net This process involves reacting the analyte with a labeling agent to form a derivative that is highly responsive to a UV or fluorescence detector, thereby enhancing sensitivity and selectivity.

A common approach involves derivatization with an agent that introduces a highly conjugated system to the molecule. The resulting derivative can then be separated using a reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netresearchgate.net Method validation according to ICH guidelines is crucial to ensure the reliability of the results, assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net For more complex analyses, coupling HPLC with mass spectrometry (LC-MS) provides an even higher degree of specificity and sensitivity, allowing for simultaneous quantification and structural confirmation. researchgate.net

Table 1: Illustrative HPLC-UV Method Parameters for Derivatized this compound Analysis

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | Elution of the analyte from the column. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Derivatizing Agent | e.g., Dansyl chloride, Dabsyl chloride | To attach a chromophore for UV detection. |

| Detection | UV Detector (wavelength dependent on derivative) | Quantifies the analyte based on UV absorbance. |

| Injection Volume | 10-20 µL | Introduction of the sample into the HPLC system. |

| Column Temp. | 25-40 °C | Ensures reproducible retention times. |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to interactions with active sites on the column and in the injection port, resulting in poor peak shape (tailing) and reduced sensitivity. labrulez.com

To overcome these issues, specialized columns and techniques are employed. The use of base-deactivated columns is standard practice. labrulez.com Columns with packings such as Carbopack B coated with Carbowax 20M and potassium hydroxide (B78521) (KOH) are effective in minimizing adsorptive interactions and producing symmetrical peaks. labrulez.com Alternatively, derivatization can be used to reduce the polarity of the amine and improve its chromatographic behavior. umich.edu Coupling GC with a mass spectrometer (GC-MS) is a powerful combination for both quantifying and identifying the compound based on its retention time and mass spectrum. umich.eduswgdrug.org

Table 2: Typical Gas Chromatography (GC) Method Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| Column | Base-deactivated capillary column (e.g., HP-5MS) | Separation of volatile compounds; minimizes peak tailing. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injector Temp. | 250-280 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Separates compounds based on boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification and quantification. |

| Injection Mode | Split/Splitless | Controls the amount of sample entering the column. |

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and the identification of its metabolites. bldpharm.comosti.gov When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides definitive identification by furnishing two key pieces of information: the retention time and the mass spectrum.

In electron ionization (EI) mode, typically used with GC-MS, the this compound molecule will fragment in a predictable manner. Key fragmentation pathways would likely involve cleavage of the C-C bond beta to the nitrogen atom (producing a characteristic iminium ion) and cleavage of the ether bond. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments, further confirming its identity. scirp.org

For metabolite profiling, LC-HRMS/MS is the technique of choice. scirp.orgnih.gov This approach allows for the detection and identification of metabolites in complex biological matrices like plasma, urine, or hepatocyte incubations. nih.gov The process involves searching for predicted metabolic transformations (e.g., hydroxylation, N-demethylation, ether cleavage) and then confirming the structures of potential metabolites by analyzing their fragmentation patterns in MS/MS spectra. nih.gov

Table 3: Predicted Mass Fragments for this compound in EI-MS

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

| 151 | [C₉H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the ether bond. |

| 58 | [CH₃NH=CH₂]⁺ | Iminium ion from beta-cleavage. |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement). |

| 94 | [C₆H₅OH]⁺ | Phenol (B47542) radical cation. |

Spectroscopic Techniques (e.g., NMR, UV/Vis)

Spectroscopic techniques provide critical information about the molecular structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful technique for unambiguous structure elucidation.

¹H NMR : The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. chemicalbook.com The aromatic protons on the phenoxy group would appear in the downfield region (approx. δ 6.8-7.3 ppm). The methylene (B1212753) (-O-CH₂- and -N-CH₂-) protons would show distinct signals, with their splitting patterns indicating adjacent protons. The N-methyl protons would likely appear as a singlet or a doublet depending on coupling to the N-H proton. docbrown.info

¹³C NMR : The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. nih.govdocbrown.info The spectrum would feature distinct signals for the N-methyl carbon, the two methylene carbons, and the unique carbons of the aromatic ring.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values in ppm relative to TMS, actual values may vary based on solvent and other conditions.

| ¹H NMR | Predicted δ (ppm) | Splitting | Integration |

|---|---|---|---|

| Aromatic Protons | 6.8 - 7.3 | Multiplet | 5H |

| -O-CH₂- | ~4.0 | Triplet | 2H |

| -N-CH₂- | ~2.9 | Triplet | 2H |

| N-CH₃ | ~2.4 | Singlet | 3H |

| ¹³C NMR | Predicted δ (ppm) | ||

| Aromatic C-O | ~158 | ||

| Aromatic C-H | 114 - 130 | ||

| -O-CH₂- | ~68 | ||

| -N-CH₂- | ~52 |

Ultraviolet-Visible (UV/Vis) Spectroscopy : UV/Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the primary chromophore is the benzene (B151609) ring. The spectrum would be expected to show absorption bands in the UV region corresponding to π → π* transitions of the aromatic system. researchgate.netresearchgate.net The presence of the ether oxygen atom as a substituent on the ring may cause a slight shift in the absorption maxima (λmax) compared to unsubstituted benzene. nih.gov

Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES) for Trace Element Analysis

While this compound is an organic compound, research and production often require ensuring its purity from inorganic contaminants. Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES) is a robust and sensitive technique for the determination of trace and ultratrace elemental concentrations. unine.ch

In the context of this compound research, ICP-OES would be used to quantify residual metallic impurities that may be present from the synthetic process. americanpharmaceuticalreview.com For example, if metal catalysts (e.g., Palladium, Nickel, Copper) are used in any of the synthetic steps, regulatory guidelines often mandate that their residual levels in the final compound are strictly controlled. americanpharmaceuticalreview.com The analysis typically involves digesting the organic sample in strong acid to destroy the organic matrix and then introducing the resulting aqueous solution into the plasma. The instrument measures the characteristic wavelengths of light emitted by the excited atoms of each element, allowing for their simultaneous quantification. thermofisher.comanalytik-jena.com

Table 5: Common Metallic Elements from Synthesis Quantifiable by ICP-OES

| Element | Common Source in Synthesis | Typical Detection Limit (µg/L) |

| Palladium (Pd) | Cross-coupling reaction catalyst | 1 - 10 |

| Platinum (Pt) | Hydrogenation catalyst | 5 - 20 |

| Ruthenium (Ru) | Hydrogenation/Metathesis catalyst | 1 - 10 |

| Nickel (Ni) | Cross-coupling/Reduction catalyst | 0.5 - 5 |

| Copper (Cu) | Ullmann condensation catalyst | 0.5 - 5 |

| Iron (Fe) | Reagents, reactor leaching | 0.5 - 5 |

In Vitro and In Vivo Imaging Techniques for Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its biological behavior. Advanced imaging techniques can provide real-time, non-invasive visualization of these pharmacokinetic processes in vivo. nih.gov

To enable imaging, the molecule must first be labeled with a suitable tag, such as a radionuclide for nuclear imaging or a fluorophore for optical imaging. nih.gov

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive nuclear imaging techniques. This compound could be synthesized with a positron-emitting isotope (e.g., Carbon-11, Fluorine-18) for PET or a gamma-emitting isotope for SPECT. nih.gov Following administration to a small animal model, these techniques can map the biodistribution of the compound throughout the body over time, providing quantitative data on its uptake in various organs and its rate of clearance.

Fluorescence Imaging : This technique involves attaching a fluorescent dye to the molecule. It is particularly useful for high-resolution imaging in small animals or for in vitro studies, such as observing cellular uptake in cultured cells. Near-infrared (NIR) fluorophores are often preferred for in vivo work due to deeper tissue penetration and lower autofluorescence. researchgate.net

These imaging studies complement traditional pharmacokinetic analysis, which relies on drawing blood samples at multiple time points to measure drug and metabolite concentrations, such as the studies performed on the related compound N-Methyl-2-aminoindane (NM2AI). nih.gov

Future Directions and Research Perspectives

Elucidation of Unexplored Biological Activities and Targets

A primary future direction for N-methyl-2-phenoxyethanamine research is the systematic exploration of its biological effects and the identification of its molecular targets. The structural similarity of this compound to other biologically active phenethylamines suggests several plausible, yet unexplored, areas of investigation.

One potential area of interest is its activity as a neuromodulator. A related endogenous compound, N-methylphenethylamine (NMPEA), is known to be a potent agonist of human trace amine-associated receptor 1 (hTAAR1), a receptor that modulates catecholamine neurotransmission. wikipedia.org Given the structural parallels, investigating this compound for affinity and activity at TAAR1 and other trace amine receptors is a logical step.

Furthermore, research on the more complex analogue, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), has revealed its function as an intracellular histamine (B1213489) antagonist and its ability to affect the permeability of the blood-brain barrier in animal models. nih.gov This raises the possibility that this compound could possess similar properties, warranting investigation into its effects on histamine-mediated signaling and its potential applications in neurological disorders where blood-brain barrier function is compromised. Another compelling avenue stems from the discovery that DPPE can preferentially target and kill breast tumor-initiating cells (TICs), also known as cancer stem cells. nih.govaacrjournals.org This suggests that the phenoxyethanamine scaffold may be a valuable starting point for developing agents that target this critical cell population, and this compound should be screened for similar anti-TIC activity.

| Potential Target/Activity | Rationale Based on Related Compounds | Research Approach |

| Trace Amine-Associated Receptor 1 (TAAR1) | Structural isomer N-methylphenethylamine is a potent agonist. wikipedia.org | Radioligand binding assays, functional assays (e.g., cAMP accumulation). |

| Intracellular Histamine Sites | Analogue DPPE is an intracellular histamine antagonist. nih.gov | Histamine binding assays, cell-based signaling studies. |

| Anti-Tumor-Initiating Cell (TIC) Activity | Analogue DPPE preferentially kills breast TICs. nih.govaacrjournals.org | Tumorsphere formation assays, in vivo tumorigenicity studies in animal models. |

| Blood-Brain Barrier (BBB) Modulation | Analogue DPPE was shown to increase BBB permeability in rats. nih.gov | In vitro BBB models, in vivo permeability studies in animal models. |

Development of Novel this compound Analogues with Improved Profiles

The development of novel analogues through medicinal chemistry represents a critical step in translating a lead compound into a viable therapeutic agent. Structure-activity relationship (SAR) studies would be central to this effort, systematically modifying the this compound scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Key structural modifications could include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenoxy ring could significantly influence binding affinity and selectivity for specific biological targets.